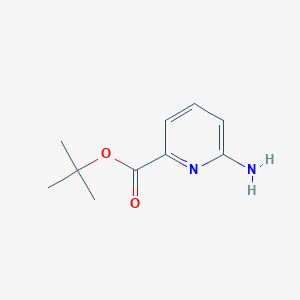

tert-Butyl 6-aminopicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “tert-Butyl 6-aminopicolinate” involves the use of a 1:1 1,4-dioxane–tert-butyl acetate mixture and BF3 etherate for an effective 6-aminopenicillanic acid conversion into the tert-butyl ester . This process yields the tert-butyl ester with 64±3% efficiency, which could be easily transformed into tert-butyl 6-oxo- and 6-diazo-penicillanates .Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, related compounds such as tert-butyl alcohol have been studied. Tert-butyl alcohol is the simplest tertiary alcohol, with a formula of (CH3)3COH .科学的研究の応用

Drug Development and Chemical Synthesis

Antimalarial Drug Development

A study on the selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796) highlights the development of an affordable and effective antimalarial drug. This compound was selected based on its activity against Plasmodium falciparum and rodent malaria parasites, showcasing the potential of tert-butyl derivatives in therapeutic applications (O’Neill et al., 2009).

Chemoselective Tert-Butyloxycarbonylation

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for amines and phenols demonstrates a chemoselective approach in high yield under mild conditions, indicating the versatility of tert-butyl compounds in synthetic chemistry (Ouchi et al., 2002).

Charge-Transfer Dynamics

Intramolecular Charge-Transfer Mechanism

Quantum-chemical calculations on 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) have contributed to understanding the charge-transfer mechanism, particularly highlighting the role of the amino twist angle in dual fluorescence. Such studies provide insight into the electronic properties and photophysical behavior of tert-butyl-based compounds (Hättig et al., 2006).

Biochemical and Biological Studies

Synthesis of Amines

N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. This research showcases the utility of tert-butyl derivatives in creating a wide range of highly enantioenriched amines, highlighting their significance in medicinal chemistry and drug synthesis (Ellman et al., 2002).

Safety and Hazards

The safety data sheet for related compounds like tert-butanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

作用機序

Target of Action

Tert-butyl groups are commonly used as protecting groups for amines in organic chemistry . They are known to exhibit unique reactivity patterns due to their crowded structure .

Mode of Action

The mode of action of “tert-Butyl 6-aminopicolinate” is likely related to its role as a protecting group for amines. The tert-butyl group provides excellent stability against various nucleophiles and reducing agents . It allows for transformations of other functional groups without affecting the amine group .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations, and it has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group is known for its excellent stability, which could potentially influence the bioavailability of the compound .

Result of Action

The use of tert-butyl groups as protecting groups for amines can facilitate the successful synthesis of complex organic compounds .

Action Environment

The stability of the tert-butyl group suggests that it may be resistant to various environmental conditions .

特性

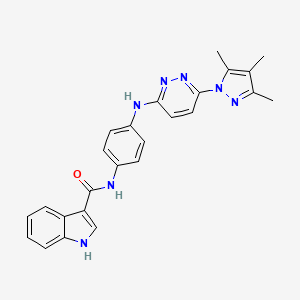

IUPAC Name |

tert-butyl 6-aminopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWJAKGLKLCRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)

![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)

![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)